molecular formula C24H30ClN3O3 B11559052 N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide

N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide

Cat. No.: B11559052
M. Wt: 444.0 g/mol
InChI Key: ZRHJGSBFBYPFFU-WPWMEQJKSA-N
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Description

N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide is a synthetic organic compound characterized by its complex structure, which includes a hydrazone linkage and a chlorobenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone. For this compound, the reaction between 2-chlorobenzylidene and a suitable hydrazine derivative is crucial.

    Amidation Reaction: The next step involves the formation of the amide bond. This can be achieved by reacting the hydrazone intermediate with a butylamine derivative under appropriate conditions.

    Oxidation and Purification: The final product is often purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential applications as a probe for studying enzyme activities and protein interactions. Its hydrazone linkage can be used to form covalent bonds with biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism by which N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the chlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-6-oxohexanamide: Lacks the hydrazone and chlorobenzyl groups, making it less versatile in chemical reactions.

    2-chlorobenzylidenehydrazine: Contains the hydrazone linkage but lacks the butyl and oxohexanamide moieties, limiting its biological applications.

    N-butyl-6-[(2E)-2-{2-[(2-bromobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness

N-butyl-6-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-6-oxohexanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorobenzyl group, in particular, enhances its versatility in synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C24H30ClN3O3

Molecular Weight

444.0 g/mol

IUPAC Name

N-butyl-N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]hexanediamide

InChI

InChI=1S/C24H30ClN3O3/c1-2-3-16-26-23(29)14-8-9-15-24(30)28-27-17-19-10-5-7-13-22(19)31-18-20-11-4-6-12-21(20)25/h4-7,10-13,17H,2-3,8-9,14-16,18H2,1H3,(H,26,29)(H,28,30)/b27-17+

InChI Key

ZRHJGSBFBYPFFU-WPWMEQJKSA-N

Isomeric SMILES

CCCCNC(=O)CCCCC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2Cl

Canonical SMILES

CCCCNC(=O)CCCCC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2Cl

Origin of Product

United States

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